1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a trifluoromethoxy group attached to the benzene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 5-(trifluoromethoxy)-2-aminophenol with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
[ \text{5-(Trifluoromethoxy)-2-aminophenol} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives and substituted oxazoles.
Scientific Research Applications
1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine: Similar structure but with an amine group instead of an ethanone group.
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the trifluoromethoxy group, resulting in different chemical properties.
Uniqueness
1-(5-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H6F3NO3 |
---|---|
Molecular Weight |
245.15 g/mol |
IUPAC Name |
1-[5-(trifluoromethoxy)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H6F3NO3/c1-5(15)9-14-7-4-6(17-10(11,12)13)2-3-8(7)16-9/h2-4H,1H3 |
InChI Key |
QUBPRPVUTQKCIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)OC(F)(F)F |
Origin of Product |
United States |
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